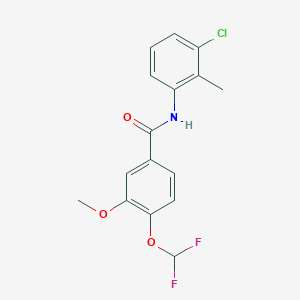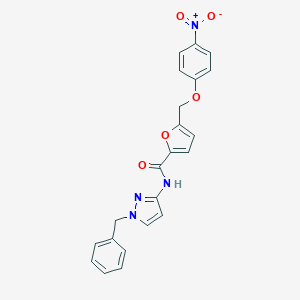![molecular formula C15H13BrFN5O B279854 4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
科学研究应用
The 4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide inhibitor, this compound, has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder. This compound has been shown to inhibit this compound activity, which can lead to the activation of various signaling pathways involved in cell growth, differentiation, and survival.
作用机制
The mechanism of action of 4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of this compound, which is a serine/threonine kinase that plays a crucial role in various cellular processes. This compound is involved in the regulation of glycogen metabolism, cell cycle progression, gene transcription, and apoptosis. By inhibiting this compound activity, this compound can activate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific disease or condition being treated. In cancer, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In diabetes, it has been shown to improve glucose metabolism and insulin sensitivity. In Alzheimer's disease, it has been shown to reduce amyloid-beta accumulation and improve cognitive function. In bipolar disorder, it has been shown to regulate mood and behavior.
实验室实验的优点和局限性
One of the main advantages of using 4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its high potency and specificity for this compound inhibition. This compound has been extensively studied and has been shown to have a favorable pharmacokinetic profile. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored in preclinical and clinical studies.
未来方向
There are several future directions for the scientific research of 4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective this compound inhibitors for the treatment of various diseases. Another area of interest is the investigation of the potential synergistic effects of combining this compound inhibitors with other therapeutic agents. Additionally, further research is needed to understand the long-term safety and efficacy of this compound inhibitors in clinical settings.
合成方法
The synthesis of 4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 2-fluorobenzylhydrazine with 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. This process yields a pure and stable compound that can be used for various scientific research applications.
属性
分子式 |
C15H13BrFN5O |
|---|---|
分子量 |
378.2 g/mol |
IUPAC 名称 |
4-bromo-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H13BrFN5O/c1-21-9-11(16)14(20-21)15(23)18-13-6-7-22(19-13)8-10-4-2-3-5-12(10)17/h2-7,9H,8H2,1H3,(H,18,19,23) |
InChI 键 |
LZYBQOSOBIUPMD-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3F)Br |
规范 SMILES |
CN1C=C(C(=N1)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279772.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)

![3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B279780.png)
![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)

![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B279790.png)

![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)
